Vulgarone B

Description

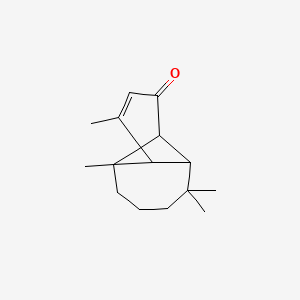

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6,6,11-tetramethyltricyclo[5.4.0.02,8]undec-10-en-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-8-10(16)12-13-11(9)15(12,4)7-5-6-14(13,2)3/h8,11-13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPOZFYJWLGJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2C3C1C2(CCCC3(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983427 | |

| Record name | 2,6,6,11-Tetramethyltricyclo[5.4.0.0~2,8~]undec-10-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vulgarone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

64834-00-0, 64180-68-3 | |

| Record name | 2,6,6,11-Tetramethyltricyclo[5.4.0.0~2,8~]undec-10-en-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vulgarone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

35.5 - 36 °C | |

| Record name | Vulgarone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Advanced Isolation Methodologies for Vulgarone B

Elucidation of Plant, Fungal, and Microbial Sources of Vulgarone B

This compound has been identified as a constituent in several plant species, with research predominantly focusing on the Artemisia genus. While its presence in fungi or microbes has not been widely reported, its occurrence in plants suggests a role in plant defense mechanisms.

This compound has been identified in numerous plant species, primarily within the Asteraceae family. Artemisia douglasiana (Douglas' sagewort or California mugwort) is a frequently cited source, from which this compound has been isolated from its steam-distilled essential oil fraction researchgate.netmdpi.comthieme-connect.comresearchgate.netresearchgate.netnih.govusda.govcsus.eduresearchgate.netresearchgate.net. Other Artemisia species, including Artemisia capillaris, Artemisia iwayomogi, Artemisia aucheri, and Artemisia chamaemelifolia, have also been reported to contain this compound thieme-connect.comthieme-connect.comthegoodscentscompany.comresearchgate.net. Beyond the Artemisia genus, this compound has been detected in Enydra fluctuans, Cyperus rotundus, Santolina chamaecyparissus, and Valeriana officinalis nih.govmdpi.comcerist.dzscience.gov. The distribution of these plants is global, with Artemisia species being particularly widespread across temperate regions.

Table 1: Documented Botanical Sources of this compound

| Plant Species | Family | Common Name(s) | Notes |

| Artemisia douglasiana | Asteraceae | Douglas' sagewort, California mugwort | Primary source; isolated from steam-distilled essential oil fraction. |

| Artemisia capillaris | Asteraceae | - | Main component of essential oil. |

| Artemisia iwayomogi | Asteraceae | - | Constituent of essential oil; shown to introduce nicks in bacterial DNA. |

| Enydra fluctuans | Asteraceae | - | Reported occurrence. |

| Cyperus rotundus | Cyperaceae | Purple nutsedge | Reported occurrence. |

| Santolina chamaecyparissus | Asteraceae | Cotton lavender | Primary constituent of essential oil. |

| Artemisia aucheri | Asteraceae | - | Major constituent of essential oil. |

| Artemisia chamaemelifolia | Asteraceae | - | Major constituent of essential oil. |

| Valeriana officinalis | Caprifoliaceae | Garden heliotrope, Valerian | Identified as a component of its essential oil. |

Current scientific literature does not extensively document this compound as a product of microbial or fungal biosynthesis. While some studies mention secondary metabolites from fungi that are shared with plant metabolites, this compound is consistently characterized as a plant-derived compound researchgate.net. This indicates that its primary natural origin is botanical.

The concentration and presence of this compound within a plant species can be influenced by various biogeographical and ecological factors. Studies on essential oil composition in Artemisia species suggest that variations in constituents, including this compound, are linked to plant ontogeny, altitude, harvesting time, soil characteristics, and other environmental conditions researchgate.netmdpi.com. Factors such as irradiance levels, photosynthetic rates, and biomass accumulation are also correlated with essential oil production, although extreme conditions like high irradiance can lead to photoinhibition and reduced yields in certain species scielo.br. These environmental variables play a crucial role in shaping the chemical profile of plants, thereby affecting the abundance of compounds like this compound.

Optimized Isolation and Purification Techniques for this compound Research

The isolation and purification of this compound from complex plant matrices require the application of advanced separation and analytical techniques. These methods are often guided by bioassays to ensure the active compound is effectively targeted.

Chromatographic techniques are fundamental for separating this compound from other plant metabolites.

Column Chromatography: This technique, often employing silica (B1680970) gel as the stationary phase, is widely used for bioassay-directed fractionation. It allows for the separation of compounds based on their polarity, enabling the enrichment of this compound from crude extracts or essential oil fractions researchgate.netthieme-connect.comnih.gov.

Thin Layer Chromatography (TLC): TLC, particularly with bioautography, serves as a crucial tool for monitoring the separation process and identifying fractions containing bioactive compounds like this compound. Silica gel plates are commonly used, and visualization aids are employed to detect separated components researchgate.netnih.gov. TLC is also utilized for assessing the purity of isolated fractions csus.edu.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is indispensable for both the qualitative and quantitative analysis of essential oil components and for confirming the identity and purity of isolated compounds. It provides detailed information on the chemical composition and allows for the characterization of this compound through its mass spectrum and retention time researchgate.netthieme-connect.comresearchgate.netcsus.eduresearchgate.netmdpi.comcerist.dzscience.govscielo.briosrjournals.org. Specific GC columns, such as a DB-1 column (20m × 0.2mm), have been employed researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like Charged Aerosol Detection (CAD), is used for assessing the purity of isolated fractions and can be employed for preparative isolation of this compound, albeit on a smaller scale compared to column chromatography csus.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H and ¹³C NMR, is the definitive method for structural elucidation. It provides detailed information about the molecular structure of this compound, confirming its identity and characteristics researchgate.netthieme-connect.comnih.gov.

Table 2: Chromatographic and Spectroscopic Techniques Employed for this compound

| Technique | Application | Key Details | References |

| Column Chromatography | Bioassay-directed fractionation, enrichment | Silica gel stationary phase. | researchgate.netthieme-connect.comnih.gov |

| Thin Layer Chromatography (TLC) | Bioautography, purity assessment | Silica gel plates (e.g., GF), visualization aids. | researchgate.netnih.govcsus.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Compositional analysis, structural elucidation, identification | DB-1 column (20m x 0.2mm) mentioned; comparison with libraries and standards. | researchgate.netthieme-connect.comresearchgate.netcsus.eduresearchgate.netmdpi.comcerist.dzscience.govscielo.briosrjournals.org |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, preparative isolation | Coupled with Charged Aerosol Detection (CAD). | csus.edu |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, characterization | ¹H NMR, ¹³C NMR. | researchgate.netthieme-connect.comnih.gov |

Effective extraction protocols are crucial for obtaining this compound from plant materials, often involving steam distillation or solvent-based methods.

Steam Distillation: This is a common method for extracting volatile compounds, including essential oils, from plant materials like Artemisia douglasiana. It is considered a relatively simple and cost-effective process researchgate.netresearchgate.netnih.govusda.govscielo.br. The yield of essential oil from A. douglasiana is typically low, reported to be around 0.6–0.8% by weight of the dry material researchgate.netnih.gov.

Hydrodistillation: Similar to steam distillation, hydrodistillation is used to extract essential oils, for instance, from Santolina chamaecyparissus mdpi.comcerist.dz.

Soxhlet Extraction: This method uses a solvent (e.g., ethanol, methanol, n-hexane) to continuously extract compounds from dried plant material. It has been employed for isolating compounds from species like Santolina chamaecyparissus and Nardostachys jatamansi cerist.dziosrjournals.org.

Maceration: Involves soaking plant material in a solvent (e.g., methanol-chloroform) for an extended period, often at room temperature or slightly elevated temperatures. This technique has been used for extracting compounds from plants like A. ludoviciana iosrjournals.orgpsu.edu.

Crystallization: Following chromatographic separation and enrichment, crystallization is often employed as a final purification step to obtain pure this compound in solid form researchgate.netnih.gov.

Emerging Preparative Technologies in Natural Product Chemistry Applied to this compound

The isolation and purification of natural products like this compound from complex plant matrices present significant challenges, often requiring advanced methodologies to achieve high purity and yield. Emerging preparative technologies in natural product chemistry offer more efficient, selective, and environmentally friendly approaches compared to traditional methods. These techniques are crucial for obtaining sufficient quantities of compounds like this compound for further research and potential applications.

Supercritical Fluid Extraction (SFE) and Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Extraction (SFE) utilizes a fluid above its critical temperature and pressure, typically carbon dioxide (CO₂), as a solvent. This method is favored for its tunable solvent strength, low toxicity, and the ability to operate at mild temperatures, thus preventing the degradation of thermolabile compounds such as sesquiterpene lactones. SFE can efficiently extract a wide range of secondary metabolites, including those found in Artemisia species, which are known sources of this compound nih.gov.

Supercritical Fluid Chromatography (SFC) complements SFE by providing a powerful preparative separation technique. SFC employs supercritical fluids as the mobile phase, offering advantages such as high efficiency, rapid separations, and reduced solvent consumption compared to traditional liquid chromatography. SFC is particularly effective for separating chiral compounds and a broad spectrum of natural products, including terpenes and lactones, making it a promising technology for the purification of this compound vdoc.pub. While specific SFC parameters for this compound are not widely detailed, its application in purifying related compounds like artemisinin (B1665778) from Artemisia species demonstrates its potential nih.gov.

Table 1: General Parameters for Supercritical Fluid Extraction (SFE) in Natural Product Isolation

| Parameter | Typical Range/Value | Notes |

| Fluid | Carbon Dioxide (CO₂) | Often used with co-solvents (e.g., ethanol, methanol) |

| Temperature | 30-60 °C | Mild temperatures preserve thermolabile compounds |

| Pressure | 10-40 MPa (100-400 bar) | Influences solvent density and solvating power |

| Co-solvent | 0-10% (e.g., Ethanol, Methanol) | Enhances polarity and extraction efficiency for certain compounds |

| Flow Rate | 1-5 mL/min | Affects extraction time and efficiency |

| Extraction Time | 30-120 minutes | Dependent on sample matrix and desired yield |

| Advantages | Green solvent, no residue, selective, efficient | Suitable for thermolabile compounds like sesquiterpene lactones |

Microwave-Assisted Extraction (MAE) and Hydrodistillation (MAHD)

Microwave-Assisted Extraction (MAE) and its variant, Microwave-Assisted Hydrodistillation (MAHD), represent significant advancements in extraction technology. These methods utilize microwave irradiation to rapidly and efficiently heat the solvent and plant material, leading to faster extraction times, reduced solvent usage, and often higher yields compared to conventional techniques like Soxhlet extraction researchgate.net. The volumetric heating mechanism of microwaves ensures uniform energy distribution, accelerating the release of volatile and semi-volatile compounds, including sesquiterpene ketones like this compound, which are constituents of essential oils from Artemisia species researchgate.netnih.govresearchgate.net. MAE and MAHD are considered greener alternatives due to their reduced energy consumption and shorter extraction duration.

Table 2: Comparison of Microwave-Assisted Extraction (MAE) vs. Traditional Hydrodistillation (HD)

| Feature | Traditional Hydrodistillation (HD) | Microwave-Assisted Hydrodistillation (MAHD) | Notes |

| Heating Method | Conductive/Convective | Dielectric Heating | MAHD heats the entire sample volume more rapidly |

| Extraction Time | Longer (hours) | Shorter (minutes) | Significant reduction in processing time |

| Solvent Usage | Typically higher | Typically lower | More efficient energy and solvent utilization |

| Energy Efficiency | Lower | Higher | Faster heating leads to less energy waste |

| Yield | Variable | Often comparable or higher | Can lead to better recovery of volatile components |

| Environmental Impact | Higher energy/solvent use | Lower energy/solvent use | MAHD is considered a greener extraction technology |

Advanced Chromatographic Techniques (Prep-HPLC, DCCC, Sephadex LH-20)

Beyond extraction, advanced chromatographic techniques are vital for purifying this compound to a high degree. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a workhorse in natural product isolation, capable of achieving excellent separation of complex mixtures and yielding compounds with high purity researchgate.netiseoils.com. Reversed-phase HPLC, utilizing C18 columns with gradient elution systems (e.g., hexane-ethyl acetate (B1210297) mixtures), is commonly employed for purifying sesquiterpene lactones nih.govresearchgate.net.

Droplet Counter Current Chromatography (DCCC) is another sophisticated liquid-liquid partition chromatography technique that allows for the separation of compounds based on their differential partitioning between two immiscible liquid phases. It is particularly useful for isolating compounds from crude plant extracts without the irreversible adsorption issues sometimes encountered with solid stationary phases, making it suitable for delicate natural products vdoc.pub.

Furthermore, gel filtration chromatography using media like Sephadex LH-20 is often used as a secondary purification step, effectively separating compounds based on their molecular size and polarity, aiding in the removal of closely related impurities from fractions enriched in this compound researchgate.net.

Table 3: Preparative Chromatography Parameters for Natural Product Isolation

| Technique | Stationary Phase | Mobile Phase (Example) | Typical Application | Purity Achieved (Example) |

| Prep-HPLC | C18 (Reversed-phase) | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1 gradient) | High-purity isolation of sesquiterpene lactones | >95% |

| DCCC | N/A (Liquid-Liquid) | Petroleum Ether:Acetonitrile:Acetone (e.g., 2:1.5:0.5) | Separation of complex mixtures, isolation of terpenes | Variable, often >90% |

| Sephadex LH-20 | Sephadex LH-20 | Methanol, Ethanol, or Hexane:Dichloromethane | Polarity-based fractionation, removal of impurities | Variable, pre-purification |

These emerging preparative technologies collectively offer a powerful toolkit for the efficient, selective, and sustainable isolation of this compound, enabling detailed study of its properties and potential applications.

Biosynthetic Pathways and Enzymatic Machinery Governing Vulgarone B Production

Investigations into Precursor Derivations and Intermediary Metabolites of Vulgarone B

The biosynthesis of all terpenoids, including sesquiterpenoids like this compound, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary metabolic routes: the mevalonate (MVA) pathway, which is typically active in the cytosol and mitochondria of higher plants and fungi, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria.

The formation of the direct precursor to all sesquiterpenoids, farnesyl pyrophosphate (FPP), is achieved through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. nih.gov This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). FPP is a critical branching point metabolite that can be directed towards the synthesis of various sesquiterpenes.

The proposed biosynthetic pathway for this compound commences with the cyclization of FPP, a common precursor for sesquiterpenoids. nih.gov This initial cyclization is a hallmark of terpene biosynthesis and is catalyzed by a class of enzymes known as terpene synthases or cyclases. The specific carbocationic intermediates formed during this cyclization cascade dictate the final carbon skeleton of the resulting sesquiterpene. For this compound, it is hypothesized that FPP is first cyclized to a germacrene, bicyclogermacrene, or a related cationic intermediate. Subsequent enzymatic modifications, likely involving oxidation and rearrangement, would then lead to the formation of the characteristic bicyclic structure of this compound. The identification of these specific intermediary metabolites in organisms that produce this compound is a key area for future research.

Table 1: Putative Precursors and Intermediary Metabolites in this compound Biosynthesis

| Compound | Role in Biosynthesis | Notes |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | Universal C5 precursor | Synthesized via MVA or MEP pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | Universal C5 precursor | Isomer of IPP |

| Farnesyl Pyrophosphate (FPP) | Direct C15 precursor to sesquiterpenoids | Formed by the condensation of DMAPP and two IPP units |

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound from FPP is expected to be a multi-step process catalyzed by a specific set of enzymes. The key enzymes are likely a sesquiterpene synthase (STS) and one or more cytochrome P450 monooxygenases (CYP450s).

Genomic and Transcriptomic Approaches to this compound Biosynthetic Gene Clusters

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together in the genome in what is known as a biosynthetic gene cluster (BGC). citedrive.com Identifying the BGC for this compound would provide significant insights into its biosynthesis.

Genomic and transcriptomic analyses are powerful tools for the discovery of such BGCs. nih.govnih.govfrontiersin.org By sequencing the genome of a this compound-producing organism, such as certain species of Artemisia, researchers can search for genes encoding homologous STSs and CYP450s. nih.gov Furthermore, comparative transcriptomic analysis of the organism under conditions of high and low this compound production can reveal which genes are upregulated in correlation with its synthesis. nih.govnih.gov This approach can pinpoint the specific STS and CYP450 genes involved in the pathway.

Metabolic Engineering and Biotechnological Strategies for Enhanced this compound Production

Metabolic engineering offers promising strategies for increasing the production of valuable natural products like this compound. mdpi.com These strategies can be applied to either the native producing organism or a heterologous host.

One common approach is to increase the flux towards the precursor FPP. This can be achieved by overexpressing key enzymes in the upstream MVA or MEP pathways, such as HMG-CoA reductase (in the MVA pathway) or DXS and DXR (in the MEP pathway). researchgate.net Additionally, the expression of the FPPS enzyme can be enhanced to channel more of the five-carbon precursors towards FPP.

Furthermore, the expression of the specific this compound synthase and the associated CYP450s can be upregulated to drive the conversion of FPP to the final product. The introduction of the entire biosynthetic pathway into a microbial host like E. coli or S. cerevisiae offers several advantages, including faster growth rates and simpler fermentation processes compared to plant cultivation.

Table 2: Metabolic Engineering Strategies for Enhanced this compound Production

| Strategy | Target | Expected Outcome |

|---|---|---|

| Overexpression of MVA or MEP pathway genes | Upstream precursor pathways | Increased supply of IPP and DMAPP |

| Overexpression of FPPS | FPP biosynthesis | Increased production of FPP |

| Overexpression of this compound synthase and CYP450s | Downstream biosynthetic pathway | Enhanced conversion of FPP to this compound |

Comparative Biosynthetic Analyses of this compound and Related Sesquiterpenoids

Comparing the biosynthetic pathway of this compound with those of other structurally related sesquiterpenoids can provide valuable insights into the evolution of these pathways and the enzymes involved. researchgate.net For instance, comparing the amino acid sequences and structures of different STSs can reveal the key residues that determine the specific cyclization product. researchgate.net

Many sesquiterpenoids share common precursors and early-stage intermediates. By understanding the branching points in these pathways and the enzymes that control them, it may be possible to engineer novel pathways for the production of new-to-nature sesquiterpenoid derivatives. This comparative approach not only deepens our fundamental understanding of terpene biosynthesis but also opens up new avenues for the biotechnological production of a wide range of valuable compounds.

Synthetic Chemistry of Vulgarone B and Its Structural Analogues

Total Synthesis Approaches towards Vulgarone B

The total synthesis of a natural product like this compound, which features a bicyclo[4.3.0]nonane (also known as a hydrindane) core, presents a significant challenge to synthetic chemists. mdpi.com The strategic construction of this scaffold with precise stereochemical control is a key aspect of any synthetic endeavor.

While a completed total synthesis of this compound has not been extensively reported in publicly available literature, a hypothetical retrosynthetic analysis can be proposed based on common strategies for the synthesis of other bicyclic sesquiterpenoids. The primary challenge lies in the stereoselective formation of the fused ring system and the installation of the various functional groups.

A plausible retrosynthetic analysis of this compound would likely involve disconnecting the bicyclo[4.3.0]nonane skeleton at the ring junction. Key bond formations to consider in the forward synthesis would include intramolecular aldol (B89426) reactions or Diels-Alder cycloadditions to construct the fused ring system. For instance, an intramolecular Diels-Alder reaction could be a powerful tool for forming the hydrindane core. mdpi.com Another strategic approach could involve a Robinson annulation to build the six-membered ring onto a pre-existing five-membered ring.

The stereocenters in this compound add another layer of complexity. Any successful synthesis would need to address the relative and absolute stereochemistry of these centers, likely through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

The construction of the bicyclo[4.3.0]nonane scaffold is a common challenge in the synthesis of many natural products. mdpi.com Consequently, a variety of novel methodologies have been developed that could be applied to the synthesis of this compound.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For example, an organocatalyzed intramolecular Diels-Alder reaction has been used to prepare bicyclo[4.3.0]nonanes with high enantioselectivity. york.ac.uk Another innovative approach involves a Brønsted acid-promoted transannular cyclization of an enol onto an unactivated alkene, which has been successfully employed in the enantioselective synthesis of the bicyclo[4.3.0]nonane ring system of pinguisane-type sesquiterpenoids. york.ac.uk

Transition metal-catalyzed reactions also offer efficient routes to the hydrindane core. For example, cascade hydrometallation–cyclization–reduction of glycinyl-substituted alkenylsulfoximines has been shown to produce functionalized bicyclo[4.3.0]nonane systems. acs.org These modern synthetic methods provide a toolkit for the efficient and stereocontrolled construction of the core structure of this compound.

| Methodology | Description | Key Features |

|---|---|---|

| Intramolecular Diels-Alder Reaction | A cycloaddition reaction within a single molecule to form the bicyclic system. | Can be catalyzed by organocatalysts to achieve high enantioselectivity. |

| Brønsted Acid-Promoted Transannular Cyclization | An acid-catalyzed cyclization of an enol onto an alkene within a larger ring to form the fused bicyclic structure. | Effective for the synthesis of complex bicyclo[4.3.0]nonanes with vicinal quaternary stereocenters. |

| Cascade Hydrometallation–Cyclization–Reduction | A multi-reaction sequence initiated by the addition of a metal hydride to an unsaturated system, leading to the formation of the bicyclic core. | Allows for the creation of multiple stereocenters in a single operation. |

Achieving the correct stereochemistry is paramount in the synthesis of a chiral molecule like this compound. Stereoselective and asymmetric synthesis aims to produce a single enantiomer of the target compound. Several strategies can be envisioned for the stereocontrolled synthesis of this compound.

One approach is to start from a chiral precursor, a method that has been used in the enantiospecific synthesis of bicyclo[4.3.0]nonane-3,8-dione derivatives from (R)-carvone. rsc.org This strategy leverages the existing stereochemistry of a readily available natural product to control the stereochemical outcome of the synthesis.

Alternatively, asymmetric catalysis can be employed to introduce chirality. The use of chiral ligands in transition metal-catalyzed reactions or the application of chiral organocatalysts can induce high levels of enantioselectivity in key bond-forming steps. For instance, the desymmetrization of σ-symmetrical diketones through the intramolecular addition of an alkenyl anion in the presence of a chiral ligand has been shown to produce enantiomerically enriched bicyclo[4.3.0]nonene derivatives. escholarship.org Such a strategy could be adapted to control the stereochemistry at the quaternary carbon center of this compound.

Semi-Synthetic Derivatization of Natural this compound Precursors

Semi-synthesis, the process of using a naturally occurring compound as a starting material to produce other molecules, is a common strategy in medicinal chemistry and drug discovery. This approach can be particularly advantageous when the natural precursor is abundant and possesses a significant portion of the structural complexity of the desired target.

In the context of this compound, a potential precursor for semi-synthesis could be a more abundant, structurally related sesquiterpenoid. Chemical modifications of such a precursor could provide access to this compound or its analogues. However, there is a lack of specific published research detailing the semi-synthetic derivatization of natural precursors to yield this compound. Future research in this area could provide more efficient and scalable routes to this compound and its derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of a natural product is a crucial step in understanding its structure-activity relationship (SAR) and in developing new compounds with improved biological properties.

The rational design of this compound analogues would be guided by its known biological activities, such as its antifungal properties. nih.gov A key structural feature identified as being important for the antifungal activity of this compound is the α,β-unsaturated carbonyl functionality. nih.gov This Michael acceptor is likely involved in covalent interactions with biological nucleophiles in the target organism, leading to its antifungal effect.

Therefore, a primary principle in the design of new this compound analogues would be the retention or modification of this α,β-unsaturated carbonyl system. Modifications could include:

Alteration of the steric environment around the enone: Introducing substituents near the α,β-unsaturated carbonyl could modulate its reactivity and selectivity towards its biological target.

Modification of the electronic properties of the enone: Introducing electron-donating or electron-withdrawing groups elsewhere in the molecule could influence the electrophilicity of the β-carbon and thus its reactivity as a Michael acceptor.

Replacement of the enone with other Michael acceptors: Bioisosteric replacement of the α,β-unsaturated ketone with other electrophilic groups could lead to analogues with different reactivity profiles and potentially improved therapeutic indices.

The synthesis of these rationally designed analogues would leverage the synthetic strategies developed for the bicyclo[4.3.0]nonane core, followed by late-stage functionalization to introduce the desired modifications. The biological evaluation of these new compounds would then provide valuable insights into the SAR of the this compound scaffold and could lead to the discovery of more potent and selective antifungal agents.

Combinatorial and Diversity-Oriented Synthesis of this compound Libraries

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the combinatorial or diversity-oriented synthesis (DOS) of libraries based on the this compound scaffold. While these high-throughput synthetic strategies have been extensively applied to various natural product classes to generate extensive collections of analogues for biological screening, their application to this particular sesquiterpene has not been documented.

Combinatorial chemistry aims to rapidly produce a large number of compounds in a systematic manner, often through parallel synthesis where different starting materials are subjected to a sequence of reactions to generate a library of structurally related molecules. This approach is highly valuable in the early stages of drug discovery for identifying initial hit compounds.

Diversity-oriented synthesis, a related but distinct strategy, focuses on the creation of structurally diverse and complex molecules, often mimicking the skeletal variety found in natural products. The goal of DOS is to explore a wider range of chemical space to uncover novel biological activities. This is frequently achieved by designing synthetic pathways that can diverge from a common intermediate to produce a variety of different molecular scaffolds.

In the broader context of sesquiterpene lactones, the class of natural products to which this compound belongs, diversity-oriented synthesis has been explored. For instance, research has focused on creating diverse polycyclic scaffolds inspired by the biosynthetic pathways of sesquiterpene lactones. Such strategies often employ a common, flexible precursor that can undergo various cyclization reactions to yield a range of skeletal structures.

A hypothetical application of these principles to this compound would likely involve the following conceptual steps:

Scaffold Preparation: Development of a robust and scalable synthesis of the core bicyclic structure of this compound, amenable to the attachment of a solid support for high-throughput synthesis.

Identification of Diversification Points: Key positions on the this compound scaffold would be identified for introducing structural variability. These could include the ketone functionality, the exocyclic double bond, and various positions on the carbon skeleton.

Library Synthesis: A library of diverse building blocks (e.g., various aldehydes, amines, or other reactive groups) would be coupled to the diversification points on the this compound scaffold using a suite of reliable chemical reactions.

An example of a potential diversification strategy is outlined in the table below, illustrating how different reagents could be used to modify a common this compound precursor.

| Diversification Point | Reaction Type | Potential Reagents/Building Blocks | Resulting Functionality |

| Carbonyl Group | Reductive Amination | Primary and Secondary Amines | Diverse Amine Derivatives |

| Carbonyl Group | Wittig Reaction | Phosphonium Ylides | Modified Alkene Structures |

| α-Position to Carbonyl | Aldol Condensation | Various Aldehydes | α,β-Unsaturated Ketones |

| Exocyclic Double Bond | Michael Addition | Nucleophiles (e.g., thiols, amines) | Addition Products |

While the synthesis of individual analogues of this compound is feasible, the development of a full combinatorial or diversity-oriented synthesis library has yet to be reported. The creation of such a library would be a valuable resource for systematically exploring the structure-activity relationships of this natural product and could lead to the discovery of new derivatives with enhanced or novel biological properties.

Molecular and Cellular Investigations of Vulgarone B Biological Activities

Preclinical Efficacy Studies of Vulgarone B in Controlled Biological Models

Investigations into Synergistic or Antagonistic Interactions of this compound with Other Chemical Entities

Research has explored the potential for this compound to interact with other chemical entities, particularly in the context of antimicrobial activity. A notable study investigated the antibacterial effects of this compound from Artemisia iwayomogi essential oil, both alone and in combination with oxacillin (B1211168) nih.govhu.edu.jonutrahacker.comsci-hub.sedntb.gov.ua. This research demonstrated that the combination of this compound with oxacillin resulted in a synergistic effect against antibiotic-resistant Staphylococcus aureus nih.govhu.edu.jonutrahacker.comsci-hub.sedntb.gov.ua. The proposed mechanism for this antibacterial activity of this compound involves interference with bacterial DNA structure and function, potentially inducing SOS response and oxidative stress, which leads to bacterial cell death mdpi.com.

While this specific study highlights a synergistic interaction in an antibacterial context, broader research into essential oils suggests that components within these complex mixtures can exhibit synergistic, additive, or antagonistic effects sci-hub.seoup.commdpi.comscielo.br. These interactions are influenced by the chemical composition of the oils, the structural configurations of their components, and their specific functional groups mdpi.commdpi.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For this compound, these studies have primarily focused on its antifungal properties.

Computational Chemistry and In Silico Approaches in this compound SAR Analysis

Computational chemistry and in silico approaches are increasingly employed to predict and understand SAR. While direct in silico SAR studies specifically detailing this compound's modifications are not extensively detailed in the provided search results, related computational methodologies have been applied to compounds with similar biological targets or structures. For instance, quantitative structure-retention relationship (QSRR) models have been developed using molecular descriptors to predict the retention times of compounds like this compound in gas chromatography, demonstrating high predictive accuracy mdpi.comresearchgate.netresearchgate.netresearchgate.net. These QSRR models utilize genetic algorithms and artificial neural networks, highlighting the application of computational tools in characterizing chemical properties relevant to biological activity.

Furthermore, in silico studies have investigated the interactions of this compound with bacterial targets. One study analyzed the effect of compounds from Peganum harmala on Pseudomonas syringae virulent effectors using molecular docking and molecular dynamic simulations. This research found that this compound, along with other phytochemicals, exhibited high binding affinities and strong intermolecular interactions with bacterial proteins, suggesting potential as antibacterial candidates tandfonline.com. These findings underscore the utility of computational methods in predicting the biological potential of natural compounds like this compound by modeling their interactions at a molecular level.

Compound List:

this compound

Oxacillin

Verbenone

Vulgarol B

Verbenol

Harmalol

Harmaline

Thymol

Kanamycin

Spectinomycin

Streptomycin

Cnicin

Apiol5.2.3. Investigations into Synergistic or Antagonistic Interactions of this compound with Other Chemical Entities

Research has explored the potential for this compound to interact with other chemical entities, particularly in the context of antimicrobial activity. A notable study investigated the antibacterial effects of this compound from Artemisia iwayomogi essential oil, both alone and in combination with oxacillin nih.govhu.edu.jonutrahacker.comsci-hub.sedntb.gov.ua. This research demonstrated that the combination of this compound with oxacillin resulted in a synergistic effect against antibiotic-resistant Staphylococcus aureus nih.govhu.edu.jonutrahacker.comsci-hub.sedntb.gov.ua. The proposed mechanism for this antibacterial activity of this compound involves interference with bacterial DNA structure and function, potentially inducing SOS response and oxidative stress, which leads to bacterial cell death mdpi.com.

While this specific study highlights a synergistic interaction in an antibacterial context, broader research into essential oils suggests that components within these complex mixtures can exhibit synergistic, additive, or antagonistic effects sci-hub.seoup.commdpi.comscielo.br. These interactions are influenced by the chemical composition of the oils, the structural configurations of their components, and their specific functional groups mdpi.commdpi.comresearchgate.net.

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. For this compound, these studies have primarily focused on its antifungal properties.

Correlation of Structural Features with Specific Biological Modulatory Potencies of this compound Derivatives

SAR studies on this compound have identified key structural features that are crucial for its biological activity. Specifically, research has shown that the α,β-unsaturated carbonyl functionality within this compound is a prerequisite for its antifungal activity nih.govresearchgate.netscirp.orgnih.govresearchgate.netresearchgate.netsemanticscholar.orgacs.org. This functional group allows this compound to act as a Michael-type acceptor, capable of reacting with biological nucleophiles nih.govscirp.org.

Advanced Analytical and Spectroscopic Characterization of Vulgarone B

Development of High-Resolution Spectroscopic Techniques for Vulgarone B Structure Elucidation

The elucidation of this compound's molecular structure relies on high-resolution spectroscopic methods that provide detailed insights into its atomic arrangement and functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic compounds, including this compound. Advanced NMR techniques, such as 2D NMR experiments, are crucial for resolving complex structures and identifying potential isomers. These techniques establish connectivity between atoms, allowing for the complete mapping of the molecule's framework.

Key NMR experiments utilized for structure elucidation include:

1D NMR (¹H and ¹³C): Provides fundamental information about the types and number of protons and carbons, their chemical environments, and their relative abundance. ¹H NMR spectra of this compound have been reported, contributing to its characterization nih.govresearchgate.netthieme-connect.com. ¹³C NMR further aids in identifying the carbon skeleton nih.govthieme-connect.com.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecular structure hyphadiscovery.comweebly.com.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, establishing ¹H-¹³C one-bond correlations hyphadiscovery.comweebly.com.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons (typically two or three bonds away), which are vital for piecing together the molecular framework, especially in complex cyclic structures like sesquiterpenes hyphadiscovery.comweebly.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining stereochemistry and relative configuration, particularly when dealing with isomers hyphadiscovery.comweebly.com.

These advanced NMR methods have been instrumental in confirming the structure of this compound, a tricyclic sesquiterpene ketone with the IUPAC name 2,6,6,11-tetramethyltricyclo[5.4.0.0²,⁸]undec-10-en-9-one nih.gov.

High-Performance Mass Spectrometry (HRMS) for this compound Metabolites

High-Performance Mass Spectrometry (HRMS) provides precise mass measurements, enabling the determination of the elemental composition of this compound and its potential metabolites. This technique is invaluable for identifying unknown compounds and confirming known structures.

Exact Mass Determination: HRMS can determine the molecular weight with high accuracy, allowing for the calculation of the molecular formula. This compound has a molecular formula of C₁₅H₂₂O and a monoisotopic mass of 218.167065321 Da nih.gov.

Fragmentation Patterns: Electron ionization (EI) or electrospray ionization (ESI) coupled with mass spectrometry (MS) provides fragmentation patterns that serve as a fingerprint for the compound. GC-MS (Gas Chromatography-Mass Spectrometry) has been widely used for the initial characterization and quantification of this compound in essential oils nih.govresearchgate.netthieme-connect.comusda.govdoaj.org. The fragmentation pattern can help elucidate structural features, such as the presence of a carbonyl group or specific alkyl chains.

Metabolite Identification: While specific studies focusing on this compound metabolites are not extensively detailed in the provided search results, HRMS is a standard technique for identifying and characterizing metabolites in biological systems, offering high sensitivity and specificity for trace analysis.

Chromatographic Method Development for this compound Profiling and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying this compound in complex mixtures, such as plant extracts and essential oils.

Development of Hyphenated Chromatographic-Spectroscopic Methods for this compound Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are critical for robust analysis.

GC-MS: This is the most frequently cited method for the analysis of this compound in essential oils nih.govresearchgate.netthieme-connect.comusda.govdoaj.org. GC separates volatile compounds based on their boiling points and polarity, while MS provides mass spectral data for identification. GC-MS has been used to quantify this compound in various Artemisia species doaj.orglongdom.org. For instance, this compound was identified as a major constituent in the essential oil of Santolina chamaecyparissus at 22.13% doaj.org.

LC-MS (Liquid Chromatography-Mass Spectrometry): While GC-MS is common for volatile compounds, LC-MS could be employed for less volatile or thermally labile this compound derivatives or metabolites, offering broader applicability.

Isotopic Labeling and Tracing Methodologies for this compound Biosynthetic Studies

Isotopic labeling is a powerful tool for elucidating metabolic pathways and the biosynthesis of natural products like this compound. By incorporating stable isotopes (e.g., ¹³C, ²H) into precursor molecules, researchers can trace the flow of atoms through biosynthetic routes.

Incorporation Studies: Precursors labeled with stable isotopes can be supplied to the plant or microbial system responsible for this compound production. Subsequent analysis of the isolated this compound using techniques like NMR spectroscopy (e.g., ¹³C NMR) can reveal the positions of the incorporated isotopes, thereby mapping the biosynthetic steps.

Mass Spectrometry for Tracing: HRMS can detect and quantify the mass shifts associated with isotopic labeling, providing quantitative data on the incorporation of labeled precursors into this compound and its intermediates.

While the direct application of isotopic labeling to study this compound biosynthesis is not explicitly detailed in the provided search snippets, this methodology is a standard approach in natural product research for understanding how such complex molecules are assembled by organisms.

Ecological and Environmental Research on Vulgarone B

Role of Vulgarone B in Plant-Microbe and Plant-Pest Interactions

This compound plays a discernible role in mediating interactions between plants and other organisms, particularly in defense against microbial pathogens and deterring pest species.

Plant-Microbe Interactions: The compound exhibits potent antifungal activity against a range of significant plant pathogenic fungi. Studies have demonstrated its efficacy against Colletotrichum species, including C. acutatum, C. fragariae, and C. gloeosporioides, as well as Botrytis cinerea scispace.commdpi.comnih.govtandfonline.com. This antifungal action is attributed to its α,β-unsaturated carbonyl functionality, which is believed to act as a Michael-type acceptor, interacting with essential biological nucleophiles within fungal cells mdpi.comnih.govtandfonline.com. Furthermore, this compound has been noted to possess phytotoxic properties, suggesting a potential role in inter-plant competition within ecosystems scirp.orgresearchgate.net.

Plant-Pest Interactions: this compound has demonstrated significant activity against several pest species.

Molluscicidal Activity: It acts as a potent molluscicide against invasive snail species such as the golden apple snail (Pomacea canaliculata) and the ram's horn snail (Planorbella trivolvis) nih.govnih.govresearchgate.nettci-thaijo.org. Laboratory bioassays indicate that this compound has an efficacy comparable to the synthetic molluscicide metaldehyde, with similar LC50 values of approximately 30 μM at 24 hours, but it acts more rapidly nih.govnih.govresearchgate.net. Importantly, at concentrations effective against snails, this compound shows low toxicity to channel catfish nih.gov and is not phytotoxic to rice seedlings when applied via spraying nih.govnih.gov.

Insecticidal/Termiticidal Activity: this compound, alongside other plant-derived compounds like apiol and cnicin, has been shown to cause significant mortality in Formosan subterranean termites (Coptotermes formosanus) in laboratory settings scispace.comscirp.orgresearchgate.net. Research also suggests synergistic effects when this compound is used in combination with other terpenoids against termites bio-conferences.org.

Chemical Ecological Studies of this compound in Ecosystems

As a plant secondary metabolite, this compound is intrinsically linked to the chemical ecology of the plants that produce it, primarily within terrestrial plant ecosystems.

Occurrence and Ecological Significance: this compound is a constituent found in the essential oils and extracts of plants such as Artemisia douglasiana, Enydra fluctuans, and Cyperus rotundus researchgate.netnih.govscispace.comscirp.orgnih.gov. Its presence in these plants, often in significant quantities, underscores its role as part of the plant's natural defense arsenal (B13267) against biotic stresses scispace.comscirp.orgresearchgate.netmdpi.com. The antifungal and molluscicidal properties directly contribute to the plant's survival by deterring pathogens and pests that could damage the plant or its habitat. While specific studies on its signaling pathways or environmental fate are limited in the provided literature, its documented biological activities strongly suggest it plays a role in the plant's chemical communication and defense strategies within its ecological niche. The phytotoxic nature of this compound also hints at potential allelopathic interactions, where it may influence the growth of neighboring plant species, although this aspect requires more direct investigation scirp.orgbioline.org.brflvc.org.

Research on this compound as a Phytoprotectant and its Mechanisms in Plant Defense

The biological activities of this compound position it as a compound with considerable potential for use as a phytoprotectant, contributing to plant health and crop protection.

Phytoprotective Applications:

Disease Management: The demonstrated antifungal activity of this compound against key plant pathogens like Colletotrichum spp. and Botrytis cinerea makes it a candidate for managing diseases such as anthracnose and fruit rots in crops like strawberries nih.govscispace.commdpi.comnih.govtandfonline.com.

Pest Control in Agriculture: Its molluscicidal properties offer a means to protect agricultural systems, such as rice and taro paddies, from the damaging effects of invasive snails nih.govnih.gov. Similarly, its termiticidal activity contributes to the protection of crops and agricultural infrastructure from termite damage scispace.comscirp.orgresearchgate.netbio-conferences.org.

Mechanisms in Plant Defense: The primary mechanism identified for this compound's antifungal action involves its α,β-unsaturated carbonyl group. This functional group is crucial for its activity, likely acting as an electrophile that reacts with nucleophilic sites in fungal biomolecules, thereby disrupting cellular functions mdpi.comnih.govtandfonline.com. More broadly, this compound exemplifies how plant secondary metabolites are integral components of a plant's innate defense system, providing protection against a spectrum of biotic threats scispace.comscirp.orgresearchgate.netmdpi.com.

Future Directions and Emerging Research Concepts for Vulgarone B

Integration of Artificial Intelligence and Machine Learning in Vulgarone B Research

The convergence of artificial intelligence (AI) and natural product research is opening new avenues for the discovery and development of therapeutic agents. nih.govnih.govacs.org For this compound, AI and machine learning (ML) offer powerful tools to accelerate research and uncover novel applications.

Predictive Bioactivity and Target Identification: Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to predict the potential therapeutic targets of this compound. nih.gov By analyzing its structural features, AI models can generate hypotheses about its mechanism of action and identify potential protein interactions, thereby guiding experimental validation. cas.org This in silico approach can significantly reduce the time and resources required for traditional screening methods. nih.gov

Structure-Activity Relationship (SAR) Studies: AI can be employed to conduct sophisticated structure-activity relationship (SAR) studies. By generating virtual analogs of this compound and predicting their activities, researchers can identify the key structural motifs responsible for its biological effects. nih.gov This knowledge is invaluable for the rational design of more potent and selective derivatives.

Genomic and Metabolomic Data Analysis: The biosynthesis of sesquiterpenes like this compound in Artemisia species is a complex process involving numerous genes and metabolic pathways. frontiersin.orgnih.gov AI algorithms are adept at analyzing large and complex datasets from genomics, proteomics, and metabolomics studies. cas.org This can help in identifying the biosynthetic gene clusters responsible for this compound production and understanding its regulation, paving the way for enhanced production through metabolic engineering. helmholtz-hips.de

| AI/ML Application in this compound Research | Potential Impact |

| Predictive Bioactivity Screening | Rapid identification of new therapeutic areas for this compound. nih.gov |

| Target Deconvolution | Elucidation of the molecular mechanisms underlying its known activities. |

| In Silico SAR Studies | Design of novel, more potent this compound analogs. |

| Analysis of Omics Data | Optimization of this compound production in its natural source or engineered hosts. frontiersin.org |

Novel Methodologies for Comprehensive this compound Research

Advancements in analytical and biological techniques are enabling a more comprehensive investigation of natural products. The study of this compound can be significantly enhanced by the adoption of these novel methodologies.

High-Throughput Screening (HTS): High-throughput screening platforms allow for the rapid testing of this compound against a vast array of biological targets. nih.gov This can uncover previously unknown activities and expand its potential therapeutic applications beyond its established antifungal properties.

Metabolomics and Proteomics: Widely targeted metabolomics can provide a detailed snapshot of the metabolic changes induced by this compound in biological systems. nih.gov This can offer insights into its mechanism of action and off-target effects. Similarly, proteomics can identify the proteins that interact with this compound, further clarifying its biological function.

Advanced Spectroscopic and Chromatographic Techniques: The structural elucidation and purification of sesquiterpenes can be challenging due to their complexity. mdpi.com The use of advanced techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy is crucial for the accurate identification and quantification of this compound in complex mixtures. nih.gov

Synthetic Biology and Metabolic Engineering: The natural abundance of this compound can be a limiting factor for extensive research and potential commercialization. mdpi.com Synthetic biology approaches, including the engineering of microbial chassis like Saccharomyces cerevisiae, offer a promising alternative for the sustainable and scalable production of this compound. mdpi.com Genetic engineering of the source plant, Artemisia, could also enhance its yield. nih.gov

Challenges, Opportunities, and Unexplored Frontiers in this compound Studies

Despite its potential, the research on this compound is still in its early stages, presenting both challenges and exciting opportunities for future exploration.

Challenges:

Low Natural Abundance: The concentration of this compound in its natural sources can be low and variable, making its isolation a costly and labor-intensive process. mdpi.com

Complex Stereochemistry: Like many sesquiterpenes, this compound possesses a complex three-dimensional structure with multiple chiral centers. nih.gov The total synthesis of such molecules is often a significant challenge. nih.gov

Limited Bioavailability: The therapeutic efficacy of sesquiterpenes can be hampered by poor water solubility and low bioavailability. mdpi.com

Opportunities:

Exploration of Untapped Bioactivities: While its antifungal activity is known, the full spectrum of this compound's biological properties remains largely unexplored. nih.gov There is a significant opportunity to investigate its potential as an anticancer, anti-inflammatory, or neuroprotective agent.

Synergistic Studies: Investigating the synergistic effects of this compound with other natural compounds or existing drugs could lead to the development of more effective combination therapies.

Development of Novel Delivery Systems: To overcome the challenge of low bioavailability, research into novel drug delivery systems, such as nanoparticles or liposomes, could enhance the therapeutic potential of this compound.

Unexplored Frontiers:

Epigenetic Modifications: Investigating the influence of this compound on epigenetic regulatory mechanisms could reveal novel therapeutic targets.

Gut Microbiome Interactions: The impact of this compound on the composition and function of the gut microbiome is an intriguing and completely unexplored area of research.

Ecological Role: A deeper understanding of the ecological role of this compound in its native plant species could provide insights into its biological functions and potential applications in agriculture.

| Research Area | Key Challenge | Key Opportunity |

| Supply | Low yield from natural sources. mdpi.com | Development of synthetic biology platforms for scalable production. mdpi.com |

| Synthesis | Complex chemical structure. nih.gov | Advancements in synthetic organic chemistry to enable efficient total synthesis. nih.gov |

| Pharmacology | Limited understanding of its full bioactivity spectrum. | High-throughput screening to uncover novel therapeutic properties. nih.gov |

| Bioavailability | Poor solubility and absorption. mdpi.com | Formulation and drug delivery innovations. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.